O=C(O)C(C)OC(C=C1)=CC=C1C([H])=O
. The InChI representation is 1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13)
.
One significant reaction type explored is the formation of Schiff bases. This reaction involves the condensation of the aldehyde group of a 2-(4-formylphenoxy)propanoic acid derivative with an amine, forming an imine (Schiff base). This reaction is particularly relevant in medicinal chemistry for developing potential pharmaceutical agents.
Another notable reaction involves the modification of the carboxylic acid group. For instance, in one study, the carboxylic acid is converted into an ester by reacting it with various alcohols, phenols, and thiols, aiming to enhance the lipophilicity and potentially improve the biological activity of the resulting compounds .
Herbicides: N-arylmethyl-2-(4-arylxoyphenoxy) propionamide derivatives, structurally similar to aryloxyphenoxypropionic acid (APP) herbicides, displayed promising herbicidal activities against various weeds like crabgrass, barnyard grass, and green foxtail .
Antimycobacterial Agents: Esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, synthesized from isoniazid and incorporating the 2-(4-formylphenoxy)propanoic acid scaffold, showed potent antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii, including multidrug-resistant strains .
Antimicrobial Agents: Schiff base derivatives of 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, structurally related to 2-(4-formylphenoxy)propanoic acid, demonstrated notable antimicrobial activity against various bacteria and fungi .
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6